Precursor to DPHDN2O2: Matched Nonthrombogenicity with Lower Lipophilicity Compared to Butyl Analog
In a direct head-to-head study evaluating nonthrombogenic polymer coatings for extracorporeal circuits, diazeniumdiolated N-N-di-N′-propyl-1,6-hexanediamine (DPHDN2O2), derived from N',N'-dipropylhexane-1,6-diamine, was compared to the more lipophilic butyl analog, DBHDN2O2 [1]. Both compounds, when co-immobilized with argatroban (AG), significantly reduced thrombus formation in a 4 h rabbit model compared to uncoated controls [1].
| Evidence Dimension | Thrombus Formation Area |
|---|---|
| Target Compound Data | AG/DPHDN2O2: 0.68 ± 0.22 cm²; DPHDN2O2 alone: 1.87 ± 1.26 cm² |
| Comparator Or Baseline | AG/DBHDN2O2: 0.12 ± 0.03 cm²; DBHDN2O2 alone: 2.57 ± 0.82 cm²; Uncoated Control: 6.95 ± 0.82 cm² |
| Quantified Difference | AG/DPHDN2O2 achieved a statistically similar reduction in thrombus area (90.2% reduction vs control) compared to AG/DBHDN2O2 (98.3% reduction), while offering a slightly lower degree of lipophilicity [1]. |
| Conditions | 4 h rabbit model of extracorporeal circulation; polymer coatings on polyvinyl chloride tubing |
Why This Matters
This demonstrates that N',N'-dipropylhexane-1,6-diamine is a critical precursor for creating effective NO-releasing materials with tunable lipophilicity, a key parameter for optimizing biocompatibility and drug release profiles.
- [1] Jeakle, M. M., Major, T. C., & Meyerhoff, M. E. (2020). Comparison of Diazeniumdiolated Dialkylhexanediamines as Nitric Oxide Release Agents on Nonthrombogenicity in an Extracorporeal Circulation Model. ACS Applied Bio Materials, 3(1), 466-476. View Source
